

Technical Guide: Structure-Activity Relationship (SAR) of Aprepitant and Derivatives

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Compound of Interest

Compound Name: C23H21F7N4O3

Cat. No.: B14112053

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Executive Summary

Aprepitant (MK-869) represents a landmark achievement in medicinal chemistry, being the first high-affinity, selective neurokinin-1 (NK1) receptor antagonist approved for the prevention of chemotherapy-induced nausea and vomiting (CINV). Its discovery marked a paradigm shift from peptide-based antagonists to small-molecule, orally bioavailable agents capable of penetrating the blood-brain barrier (BBB). This guide dissects the structural evolution, pharmacophore optimization, and mechanistic underpinnings of aprepitant and its prodrug, fosaprepitant.

Target Profile: The Neurokinin-1 Receptor

The NK1 receptor is a G-protein coupled receptor (GPCR) belonging to the rhodopsin-like Class A family.^{[1][2]} Its endogenous ligand is Substance P (SP), an undecapeptide involved in nociception and emesis.

- Mechanism of Action: SP binding triggers Gq/11 coupling, leading to phospholipase C (PLC) activation, IP3 generation, and intracellular calcium mobilization.

- **Therapeutic Goal:** Block SP binding in the Nucleus Tractus Solitarius (NTS) and Area Postrema to inhibit the emetic reflex.
- **Structural Challenge:** The SP binding site is large and solvent-exposed. Developing a small molecule to competitively inhibit a large peptide required identifying a deep, hydrophobic "anchor" pocket within the transmembrane domain.

Evolutionary SAR: From Quinuclidines to Morpholines

The discovery of aprepitant was not linear; it required overcoming significant liabilities in early scaffolds, specifically metabolic instability and off-target ion channel blockade.

Phase 1: The Quinuclidine Breakthrough (CP-96,345)

Pfizer's discovery of CP-96,345 provided the first non-peptide proof of concept.

- **Key Feature:** A rigid quinuclidine core.
- **Liability:** The basic nitrogen caused high affinity for L-type calcium channels (cardiotoxicity). Furthermore, the benzhydryl moiety was metabolically unstable.

Phase 2: The Piperidine Transition (CP-99,994)

Replacing the quinuclidine with a piperidine ring reduced calcium channel affinity but retained the metabolic liability of the benzhydryl group.

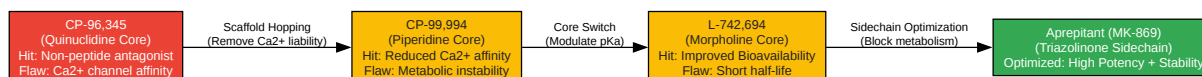
- **Optimization:** Introduction of the 3,5-bis(trifluoromethyl)phenyl group. This moiety proved critical for metabolic stability (blocking oxidation) and increasing lipophilicity for CNS penetration.

Phase 3: The Morpholine Scaffold (Aprepitant)

Merck researchers (MacIntyre, Hale, et al.) introduced the morpholine core to modulate basicity and improve oral bioavailability.

- **Critical Innovation:** The introduction of the triazolone side chain. This heterocyclic appendage served a dual purpose: it acted as a hydrogen bond acceptor/donor for receptor

affinity and blocked a metabolic "soft spot" on the ring, significantly extending half-life.



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Figure 1: Evolutionary pathway of NK1 antagonists leading to Aprepitant.

Detailed SAR Analysis: The Anatomy of Aprepitant

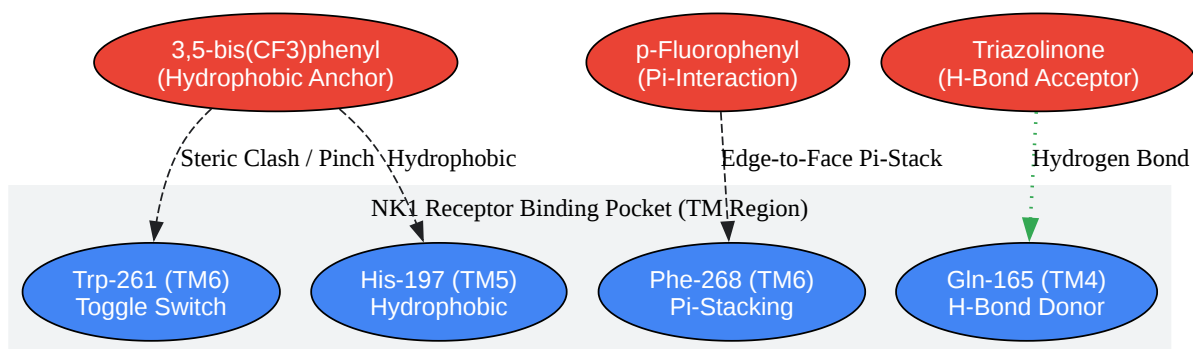
Aprepitant's structure (2R,3S-cis-isomer) is a masterclass in pharmacophore placement.

Structural Moiety	Function & SAR Insight
Morpholine Core	Provides the central scaffold with defined stereochemistry (cis-2,3). The oxygen atom reduces the basicity of the amine (compared to piperidine), reducing lysosomal trapping and improving BBB transport.
3,5-bis(CF ₃)phenyl	The Anchor. This group inserts into a deep hydrophobic pocket between TM III, V, and VI. The bulky CF ₃ groups "pinch" Tryptophan 261 (W261), preventing the receptor toggle switch required for activation. It also blocks metabolic oxidation at the phenyl ring.
p-Fluorophenyl	Located at the C3 position. Provides Pi-stacking interactions with Phenylalanine 268 (F268) and Histidine 197 (H197). The fluorine atom blocks metabolic para-hydroxylation.
Triazolinone Ring	Attached via a methyl linker. This ring forms critical hydrogen bonds with Glutamine 165 (Q165) and Asparagine 85 (N85). It stabilizes the molecule against N-dealkylation and improves water solubility compared to a simple benzyl group.

Stereochemistry

The (2R, 3S) configuration is non-negotiable for activity.

- cis-2,3-disubstitution: This specific geometry pre-organizes the pendant aromatic rings to match the hydrophobic sub-pockets of the NK1 receptor.
- Trans-isomers: Show significantly reduced binding affinity ($K_i > 100$ -fold higher).



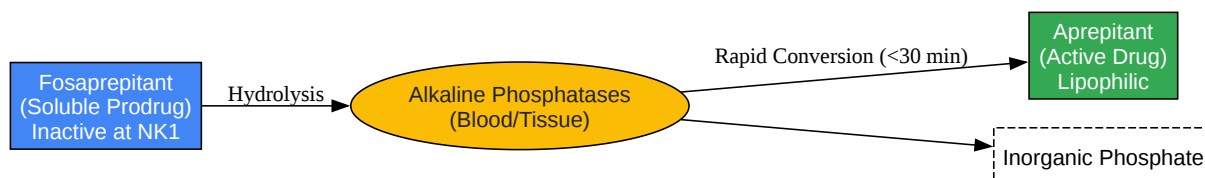
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Figure 2: Schematic binding mode of Aprepitant within the NK1 Receptor pocket.

Prodrug Strategy: Fosaprepitant

Aprepitant has extremely low water solubility (practically insoluble), making intravenous (IV) formulation difficult.

- **Solution:** Fosaprepitant (L-758,298) is the phosphoryl prodrug.
- **Chemistry:** A phosphoryl group is attached to the triazolinone nitrogen. This introduces a charged, polar handle, increasing solubility to >1 mg/mL.
- **Bioactivation:** Upon IV administration, ubiquitous phosphatases rapidly cleave the phosphate group, releasing the active aprepitant.



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Figure 3: Bioactivation pathway of Fosaprepitant.

Comparative Data Profile

The following table summarizes the binding affinity and functional potency of aprepitant compared to its precursors and key metabolites.

Compound	Description	hNK1 Binding affinity (IC50, nM)	Functional Potency (Ca ²⁺ Flux)
Aprepitant (MK-869)	Clinical Drug	0.09 ± 0.02	Inhibits SP-induced Ca ²⁺
L-742,694	Morpholine Lead	0.15	Potent, but metabolically unstable
CP-99,994	Piperidine Lead	0.25	Moderate
CP-96,345	Quinuclidine Hit	0.40	Potent, but Ca ²⁺ channel toxicity
Fosaprepitant	Prodrug	~10.0	Weak (requires conversion)
Metabolite M1	N-dealkylated	>100	Inactive

Data aggregated from Hale et al. and Cascieri et al. (See References).

Experimental Protocols

NK1 Receptor Binding Assay (Competition Binding)

This protocol validates the affinity (K_i) of synthesized derivatives.

Materials:

- CHO cells stably expressing human NK1 receptors.
- Radioligand: [¹²⁵I]-Substance P (2000 Ci/mmol).

- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MnCl₂, 0.02% BSA.

Workflow:

- Membrane Preparation: Harvest CHO-hNK1 cells, homogenize in ice-cold buffer, and centrifuge at 48,000 x g for 20 min. Resuspend pellet in assay buffer.
- Incubation: In 96-well plates, mix:
 - 50 µL Membrane suspension (10-20 µg protein).
 - 50 µL [¹²⁵I]-Substance P (0.1 nM final).
 - 50 µL Test Compound (Aprepitant derivative) at varying concentrations (10 pM to 10 µM).
- Equilibrium: Incubate for 60 minutes at room temperature (25°C).
- Termination: Filter rapidly through GF/C glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.
- Quantification: Measure radioactivity in a gamma counter.
- Analysis: Determine IC₅₀ using non-linear regression (GraphPad Prism). Calculate K_i using the Cheng-Prusoff equation:

Functional Assay: Intracellular Calcium Mobilization (FLIPR)

This protocol confirms that the binding translates to functional antagonism.

Workflow:

- Seeding: Plate CHO-hNK1 cells in black-walled 96-well plates (24h prior).
- Dye Loading: Incubate cells with Fluo-4 AM ester (calcium indicator) for 45 min at 37°C.

- **Compound Addition:** Add test compounds (antagonists) and incubate for 15 min.
- **Agonist Challenge:** Inject Substance P (EC80 concentration, typically 1 nM) automatically via FLIPR (Fluorometric Imaging Plate Reader).
- **Measurement:** Monitor fluorescence intensity (Ex 488 nm / Em 520 nm) for 120 seconds.
- **Result:** Antagonists will dose-dependently suppress the calcium fluorescence spike.

References

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